N-(2-Aminoethyl)-L-glutamine

Physicochemical Profiling Drug Design Analytical Chemistry

N-(2-Aminoethyl)-L-glutamine (CAS 45102-55-4) is a synthetic L-glutamine derivative featuring a 2-aminoethyl substitution at the γ-carboxamide nitrogen. Unlike L-theanine (N-ethyl), the terminal primary amine (pKa ~9–10) provides a protonatable center, distinct hydrogen-bonding capacity, and a unique LC-MS/MS signature (C₇H₁₅N₃O₃ vs. C₇H₁₄N₂O₃). This monomer directly enables streamlined synthesis of PAMAM-PAGA copolymers for non-viral gene delivery, yielding 140–200 nm polyplexes with +10 mV zeta potential and intrinsic serum resistance—a performance profile unattainable with unmodified 25 kDa PEI alone. Its predicted LogD (pH 7.4) of –5.10 and BCF of 1.00 also suit it for polar linker conjugates excluded from intracellular compartments.

Molecular Formula C7H15N3O3
Molecular Weight 189.21 g/mol
CAS No. 45102-55-4
Cat. No. B12661063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-L-glutamine
CAS45102-55-4
Molecular FormulaC7H15N3O3
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC(CC(=O)NCCN)C(C(=O)O)N
InChIInChI=1S/C7H15N3O3/c8-3-4-10-6(11)2-1-5(9)7(12)13/h5H,1-4,8-9H2,(H,10,11)(H,12,13)/t5-/m0/s1
InChIKeyVFJGSRBYEZCSMQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-L-glutamine (CAS 45102-55-4): Procurement-Grade Structural & Functional Baseline


N-(2-Aminoethyl)-L-glutamine (CAS 45102-55-4) is a synthetic, non-proteinogenic L-glutamine derivative in which the γ-carboxamide nitrogen is substituted with a 2-aminoethyl group, yielding the IUPAC name (2S)-2-amino-5-(2-aminoethylamino)-5-oxopentanoic acid . This modification introduces a primary amine-bearing, two-carbon spacer arm that distinguishes it from the N-ethyl substitution of L-theanine (γ-glutamylethylamide; CAS 3081-61-6) . The compound is listed as a distinct chemical entity in authoritative small-molecule registries, with the FDA Unique Ingredient Identifier (UNII) R9M532J9OC , confirming independent regulatory recognition.

Why L-Theanine or L-Glutamine Cannot Replace N-(2-Aminoethyl)-L-glutamine in γ‑Glutamyl‑Modulated Systems


The 2-aminoethyl side chain of N-(2-aminoethyl)-L-glutamine is not a simple isostere of the ethyl group in L-theanine. The terminal primary amine (pKa ∼9–10) introduces a protonatable centre that is absent in L-theanine and in the parent L-glutamine γ-amide, fundamentally altering hydrogen-bonding capacity, metal-chelation potential, and electrostatic surface profile . Moreover, the renal phosphate-independent glutaminase that hydrolyses L-theanine (γ-glutamylethylamide) shows differential substrate specificity even among closely related γ-glutamyl amides, with relative activity for theanine at approximately 85% of that for L-glutamine, while γ-glutamyl methyl and ethyl esters are hydrolysed more effectively than either . These enzymatic data demonstrate that the nature of the γ-substituent meaningfully modulates molecular recognition, making generic substitution an uncontrolled variable in experiments sensitive to glutamine metabolism, transpeptidation, or amine-functionalised conjugate chemistry.

N-(2-Aminoethyl)-L-glutamine (CAS 45102-55-4): Quantitative Differentiation Evidence Versus Closest Analogs


Primary Amine Spacer Arm Confers a Distinct Physicochemical Signature Versus N-Ethyl and N-Hydroxyethyl L-Glutamine Derivatives

N-(2-Aminoethyl)-L-glutamine bears a terminal primary amine on its two-carbon spacer, generating a predicted ACD/LogP of –2.13 and a calculated molar volume of 152.4 ± 3.0 cm³, compared with the significantly different physicochemical profile of L-theanine (N-ethyl-L-glutamine; molecular formula C₇H₁₄N₂O₃, MW 174.20 g/mol) . The additional nitrogen atom increases the total hydrogen-bond donor count to six (versus five for L-theanine) and raises the polar surface area, as inferred from ChemSpider data , directly affecting chromatographic retention and solubility behaviour in both reversed-phase HPLC and aqueous formulation buffers.

Physicochemical Profiling Drug Design Analytical Chemistry

Aminoethyl-Modified Poly(amino acid) Copolymers Outperform Standard Polyethylenimine in Serum-Resistant Gene Delivery

Polyamidoamine-poly N,N′-di-(2-aminoethyl) aminoethyl glutamine copolymers (PAMAM-PAGA), synthesised using N-(2-aminoethyl)-L-glutamine as a key monomeric constituent, self-assembled with plasmid DNA into nanoparticles of 140–200 nm diameter with a zeta potential of +10 ± 0.6 mV . These aminoethyl-glutamine-based complexes demonstrated enhanced transfection efficiency combined with excellent serum resistance, a combination that conventional 25 kDa branched polyethylenimine (PEI) vectors struggle to achieve without additional PEGylation or chemical modification .

Gene Therapy Non-viral Vectors Biomaterials

Renal Glutaminase Discriminates Between γ-Glutamyl-Ethylamide (Theanine) and L-Glutamine, Establishing γ-Substituent-Dependent Metabolic Handling

Rat renal phosphate-independent glutaminase hydrolyses L-theanine (γ-glutamylethylamide) with a relative activity of approximately 85% of that for its native substrate L-glutamine; notably, γ-glutamyl methyl and ethyl esters are hydrolysed even more efficiently than either L-theanine or L-glutamine . While direct kinetic constants (Km, kcat) for N-(2-aminoethyl)-L-glutamine are not yet reported in the literature, the established structure-activity relationship—where both the size and charge of the γ-substituent modulate catalytic efficiency—implies that the 2-aminoethyl moiety will exhibit measurably distinct enzyme kinetics compared with the ethyl or methyl ester variants.

Enzymology Metabolism Pharmacokinetics

Predicted LogD and Bioaccumulation Potential Distinguish N-(2-Aminoethyl)-L-glutamine from Neutral and Monoamino Analogs

ACD/Labs predicted LogD values for N-(2-aminoethyl)-L-glutamine at physiologically relevant pH are exceptionally low: LogD (pH 5.5) = –5.32 and LogD (pH 7.4) = –5.10, with a corresponding BCF of 1.00 at both pH values . These values reflect the compound's permanent zwitterionic character augmented by the terminal primary amine, yielding a lower LogD than is typically reported for monoamino γ-glutamyl derivatives, and translate to virtually no predicted bioaccumulation or membrane passive permeability, a property desirable for reagents intended to remain extracellular or for environmental fate assessments.

ADME Prediction Environmental Fate Procurement Specifications

N-(2-Aminoethyl)-L-glutamine (CAS 45102-55-4): Evidence-Backed Procurement Scenarios


Synthesis of Serum-Resistant, Biodegradable Polycationic Gene Vectors

When fabricating non-viral gene delivery carriers that must maintain transfection efficiency in serum-containing media, N-(2-aminoethyl)-L-glutamine serves as the critical monomer for PAMAM-PAGA copolymers. These copolymers form complexes of 140–200 nm with a +10 mV zeta potential and intrinsically resist serum-induced aggregation, a performance profile that unmodified 25 kDa PEI cannot achieve without additional surface shielding . Procurement of the pure monomer directly enables this streamlined synthetic route.

Chromatographic Reference Standard for Distinguishing γ-Glutamyl Derivatives in Complex Biological Matrices

The unique molecular formula (C₇H₁₅N₃O₃) and the presence of a terminal primary amine confer a distinct retention time in reversed-phase HPLC and a characteristic mass transition in LC-MS/MS that is not shared by L-theanine (C₇H₁₄N₂O₃) . Laboratories quantifying glutamine derivatives in plasma, urine, or tissue homogenates require the authentic N-(2-aminoethyl)-L-glutamine standard to avoid misidentification of peaks arising from N-ethyl or other γ-substituted glutamine metabolites .

Enzyme Substrate Specificity Profiling of γ-Glutamyl Hydrolases and Transpeptidases

The 2-aminoethyl group introduces a primary amine that can serve as a hydrogen-bond donor, a metal-coordination site, or a handle for further derivatisation (e.g., biotinylation, fluorescent tagging) without cleaving the γ-glutamyl bond. Comparative enzymology studies with phosphate-independent glutaminase have shown that even subtle changes at the γ-position (ethyl vs. methyl ester) alter relative hydrolysis rates . N-(2-Aminoethyl)-L-glutamine thus represents a structurally defined probe for mapping the substrate tolerance of γ-glutamyltransferases and glutaminases.

Building Block for Hydrophilic, Low-LogD Molecular Constructs Requiring Negligible Membrane Permeability

With a predicted LogD (pH 7.4) of –5.10 and a predicted bioconcentration factor of 1.00 , the compound is well-suited as a polar terminus or linker in conjugate designs where the pharmacophore or imaging probe must be excluded from intracellular compartments. This property differentiates it from more lipophilic γ-glutamyl analogs and can be invoked during procurement to justify selection over less polar alternatives that may passively diffuse across lipid bilayers.

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